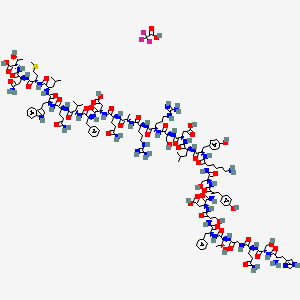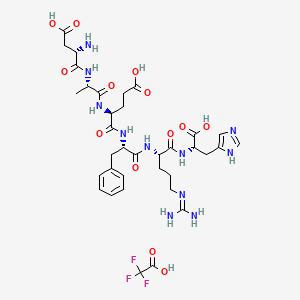
Amyloid b-Protein (1-6) Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amyloid b-Protein (1-6) Trifluoroacetate is a peptide fragment derived from the amyloid precursor protein (APP). This compound has gained significant attention in scientific research due to its potential role in various biological processes and its implications in neurodegenerative diseases such as Alzheimer’s disease.
作用机制
Target of Action
Amyloid β-Protein (1-6) Trifluoroacetate, a fragment of the larger Amyloid β-Protein, primarily targets neurons in the brain . It interacts with neuronal receptors and plays a significant role in the pathogenesis of Alzheimer’s disease .
Mode of Action
The compound interacts with its neuronal targets, leading to both neurotrophic and neurotoxic effects, depending on the neuronal age and the concentration of the β-protein . It is also involved in the maintenance of Aβ homeostasis at the blood-brain barrier (BBB), mediated by two ATP-binding cassette (ABC) transporters (ABCC1 and ABCB1) that facilitate efflux, and the receptor for advanced glycation end products (RAGE) that mediates influx .
Biochemical Pathways
The compound affects the biochemical pathways related to Alzheimer’s disease. The parenchymal accumulation of beta-amyloid (Aβ) characterizes Alzheimer’s disease (AD). The homeostasis of Aβ is maintained by the efflux and influx across the BBB, mediated by ABCC1, ABCB1, and RAGE .
Pharmacokinetics
It is known that the compound can be soluble in dmso .
Result of Action
The interaction of Amyloid β-Protein (1-6) Trifluoroacetate with its neuronal targets can lead to neurotoxic effects, contributing to the neurodegeneration observed in Alzheimer’s disease . It can also lead to neurotrophic effects, promoting the survival, development, and function of neurons .
生化分析
Biochemical Properties
Amyloid b-Protein (1-6) Trifluoroacetate, like its parent protein, is involved in the formation of amyloid plaques, a characteristic feature of Alzheimer’s disease . It interacts with various enzymes, proteins, and other biomolecules, contributing to the aggregation of neurotoxic fibrils or globular oligomers .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways related to Alzheimer’s disease. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and multifaceted. It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Amyloid b-Protein (1-6) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a TFA-based cleavage cocktail.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Amyloid b-Protein (1-6) Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
Amyloid b-Protein (1-6) Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein aggregation and misfolding, which are key processes in neurodegenerative diseases.
Medicine: Explored as a potential therapeutic target for Alzheimer’s disease and other amyloid-related conditions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
相似化合物的比较
Similar Compounds
Amyloid b-Protein (1-42) Trifluoroacetate: A longer peptide fragment that also forms amyloid fibrils and is extensively studied in Alzheimer’s research.
Amyloid b-Protein (25-35) Trifluoroacetate: Another fragment known for its neurotoxic effects and used in various experimental models.
Uniqueness
Amyloid b-Protein (1-6) Trifluoroacetate is unique due to its shorter length, which makes it easier to study and manipulate in laboratory settings. Its specific sequence allows researchers to investigate the initial stages of amyloid formation and its role in disease processes.
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47N11O11.C2HF3O2/c1-17(40-28(50)20(34)14-26(47)48)27(49)41-22(9-10-25(45)46)30(52)43-23(12-18-6-3-2-4-7-18)31(53)42-21(8-5-11-38-33(35)36)29(51)44-24(32(54)55)13-19-15-37-16-39-19;3-2(4,5)1(6)7/h2-4,6-7,15-17,20-24H,5,8-14,34H2,1H3,(H,37,39)(H,40,50)(H,41,49)(H,42,53)(H,43,52)(H,44,51)(H,45,46)(H,47,48)(H,54,55)(H4,35,36,38);(H,6,7)/t17-,20-,21-,22-,23-,24-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPBBOOOCLORGQ-QPPIZVESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48F3N11O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![acetic acid;(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide](/img/structure/B6295694.png)
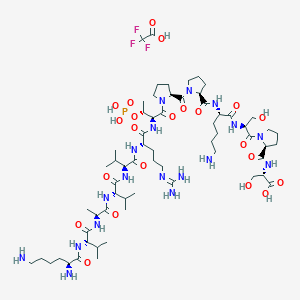
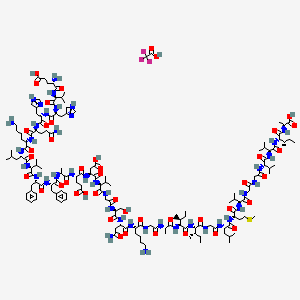
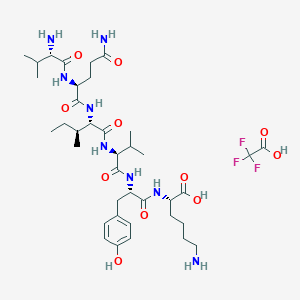
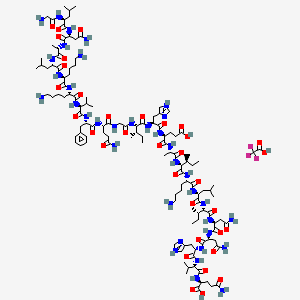
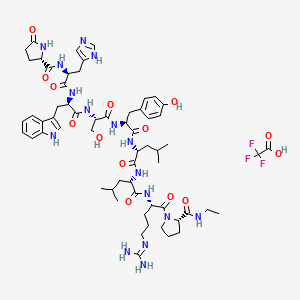
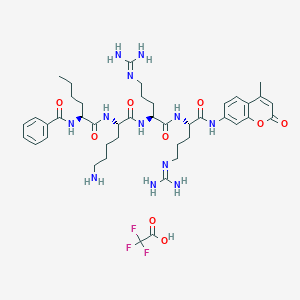
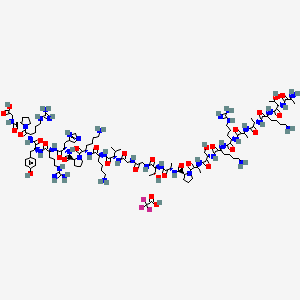
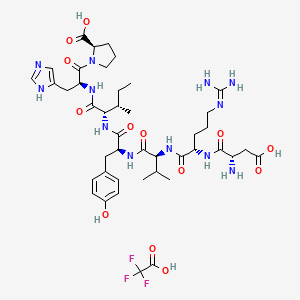
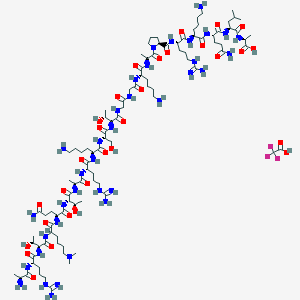
![(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B6295784.png)
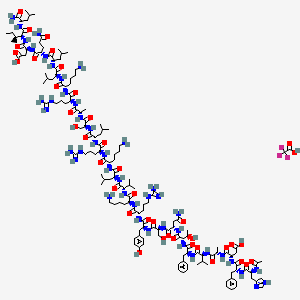
![(2R)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B6295794.png)
